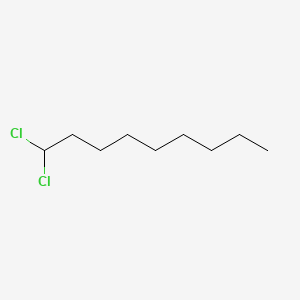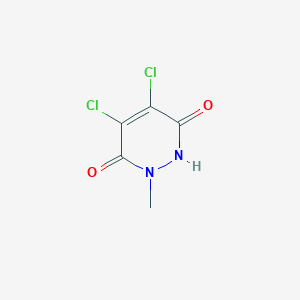
4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone is a chemical compound with a pyridazinone core structure This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 6th position, and a methyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone can be achieved through several methods. One common approach involves the reaction of 2-methyl-3(2H)-pyridazinone with chlorine gas in the presence of a suitable solvent. The reaction is typically carried out at low temperatures to control the chlorination process and to avoid over-chlorination. The resulting product is then purified through recrystallization or chromatography.
Another method involves the use of tert-butyl hypochlorite as a chlorinating agent. The reaction is conducted in an aqueous acetic acid solution at temperatures around 0°C, followed by heating the reaction mixture to around 90°C to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically isolated through crystallization or other purification techniques suitable for large-scale operations.
化学反应分析
Types of Reactions
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
科学研究应用
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-methyl-3(2H)-pyridazinone: Lacks the chlorine atoms at the 4th and 5th positions.
4,5-Dichloro-3(2H)-pyridazinone: Lacks the methyl group at the 2nd position.
Uniqueness
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine atoms and the hydroxyl group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
属性
CAS 编号 |
112749-64-1 |
|---|---|
分子式 |
C5H4Cl2N2O2 |
分子量 |
195.00 g/mol |
IUPAC 名称 |
4,5-dichloro-2-methyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-5(11)3(7)2(6)4(10)8-9/h1H3,(H,8,10) |
InChI 键 |
PQOFJFPDEMHQNW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C(=O)N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)
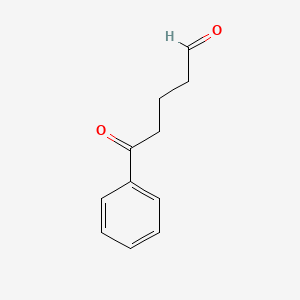
![(4E)-5-(4-bromophenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(4-nitrophenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14160781.png)
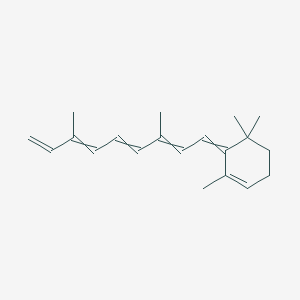
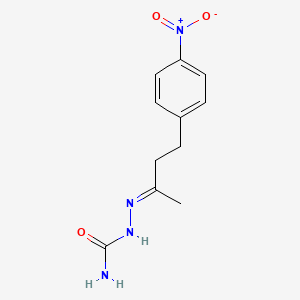
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
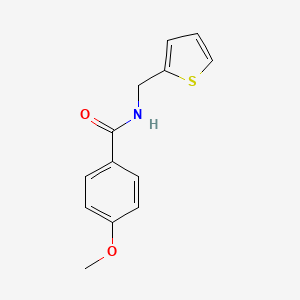
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
